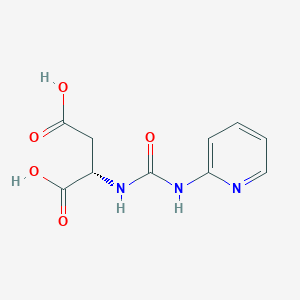![molecular formula C10H19NO2 B8061618 tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate](/img/structure/B8061618.png)
tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyrrolidin-2-yl-acetic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to an acetic acid moiety, which is further esterified with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-2-yl-acetic acid tert-butyl ester typically involves the esterification of ®-Pyrrolidin-2-yl-acetic acid with tert-butyl alcohol. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification. This method is advantageous as it avoids the use of harsh acidic conditions and can be performed under milder reaction conditions .
Industrial Production Methods
Industrial production of ®-Pyrrolidin-2-yl-acetic acid tert-butyl ester may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by providing better control over reaction parameters such as temperature and pressure. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
®-Pyrrolidin-2-yl-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: ®-Pyrrolidin-2-yl-acetic acid
Reduction: ®-Pyrrolidin-2-yl-ethanol
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Pyrrolidin-2-yl-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-Pyrrolidin-2-yl-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active ®-Pyrrolidin-2-yl-acetic acid, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone moiety that exhibit various biological activities.
Uniqueness
®-Pyrrolidin-2-yl-acetic acid tert-butyl ester is unique due to its specific esterification with a tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXGOHFUKJHAJB-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine](/img/structure/B8061536.png)
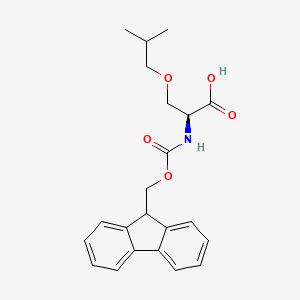
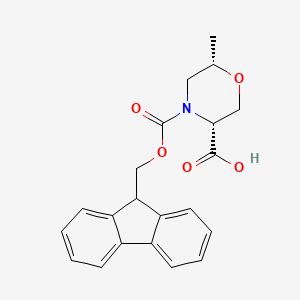

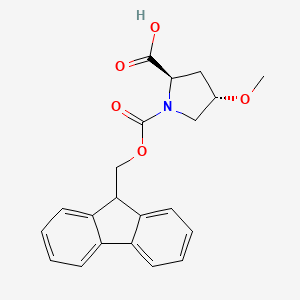
![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061575.png)
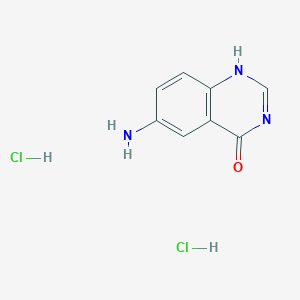

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061601.png)
![6,8-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061605.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8061611.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyloxan-4-amine;oxalic acid](/img/structure/B8061626.png)
![methyl (3S)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B8061627.png)
